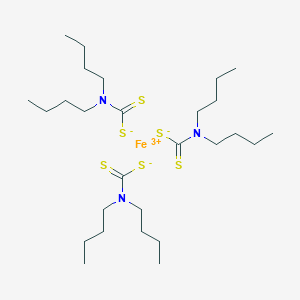
Tris(dibutyldithiocarbamato-S,S')iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(dibutyldithiocarbamato-S,S')iron, also known as Fe(DBDTC)3, is a complex compound of iron that has gained attention in scientific research due to its unique properties. This compound has been studied for its potential use in various applications, including as a catalyst in organic reactions, as a magnetic material, and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 is not fully understood, but it is believed to involve the coordination of the iron atom with the sulfur atoms of the dibutyldithiocarbamate ligands. This coordination results in the formation of a stable complex that can act as a catalyst or magnetic material.
Effets Biochimiques Et Physiologiques
Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 has not been extensively studied for its potential biochemical or physiological effects. However, it has been found to be relatively non-toxic in animal studies, suggesting that it may have potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 in lab experiments is its high stability and solubility in organic solvents. Additionally, it is relatively easy to synthesize and is readily available. However, one limitation is that it may not be suitable for use in aqueous environments due to its insolubility in water.
Orientations Futures
There are several potential future directions for the study of Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3. One area of research could be the development of new synthetic methods for the compound, potentially leading to more efficient and cost-effective production. Additionally, further studies could be conducted to explore the potential use of Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 as a therapeutic agent, particularly in the treatment of cancer or other diseases. Finally, research could be conducted to further understand the mechanism of action of Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 and its potential applications in various fields, including materials science and catalysis.
Méthodes De Synthèse
The synthesis of Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 involves the reaction of iron(III) chloride with dibutyldithiocarbamate in the presence of a base such as sodium hydroxide. The resulting product is a dark red crystalline solid that is highly stable and soluble in organic solvents.
Applications De Recherche Scientifique
Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 has been extensively studied for its potential use as a catalyst in organic reactions. It has been found to be an effective catalyst in the synthesis of various organic compounds, including esters, amides, and lactones. Additionally, Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 has been studied for its potential use as a magnetic material due to its paramagnetic properties.
Propriétés
Numéro CAS |
14526-32-0 |
|---|---|
Nom du produit |
Tris(dibutyldithiocarbamato-S,S')iron |
Formule moléculaire |
C27H54FeN3S6 |
Poids moléculaire |
669 g/mol |
Nom IUPAC |
N,N-dibutylcarbamodithioate;iron(3+) |
InChI |
InChI=1S/3C9H19NS2.Fe/c3*1-3-5-7-10(9(11)12)8-6-4-2;/h3*3-8H2,1-2H3,(H,11,12);/q;;;+3/p-3 |
Clé InChI |
QGVNKIAXCPDWKJ-UHFFFAOYSA-K |
SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+3] |
SMILES canonique |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+3] |
Autres numéros CAS |
14526-32-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)
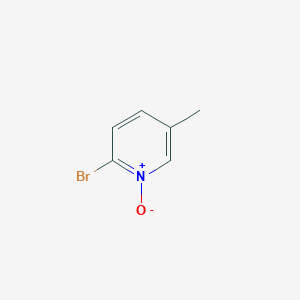
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)

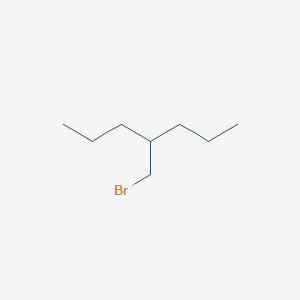
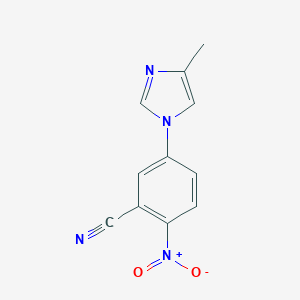
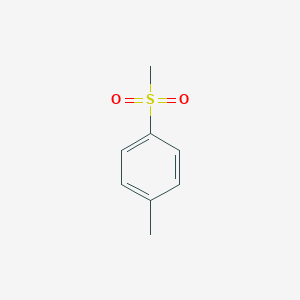
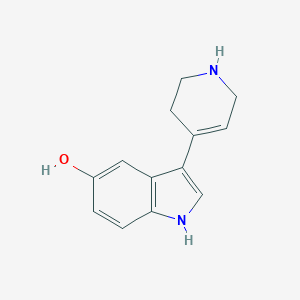





![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)